Compound E

Übersicht

Beschreibung

Verbindung E ist ein potenter, zellgängiger, selektiver Inhibitor, der die Spaltung sowohl der γ-Sekretase als auch der intrazellulären Domäne von Notch blockiert. Er wurde umfassend für seine Rolle bei der Hemmung des Notch-Signalwegs untersucht, der in verschiedenen zellulären Prozessen, einschließlich Differenzierung, Proliferation und Apoptose, entscheidend ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Methode A: Zu einer Mischung aus substituiertem Pyridin-2-amin und substituiertem Pyridin-2-carbaldehyd in Methanol werden p-Toluolsulfonsäure und 2-Isocyano-2,4,4-trimethylpentan gegeben. Die Mischung wird 12 Stunden bei 70 °C gerührt. Anschließend wird das Reaktionsgemisch mit Wasser verdünnt und mit Ethylacetat extrahiert.

Methode B: Salzsäure in Dioxan wird zu einer Lösung des entsprechenden 2-(Pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amins in Methanol gegeben. Die Mischung wird 12 Stunden bei 20 °C gerührt. Das Reaktionsgemisch wird unter vermindertem Druck konzentriert, um einen Rückstand zu erhalten, der mit Wasser verdünnt, mit gesättigter Natriumhydrogencarbonatlösung auf pH 8 eingestellt und mit Dichlormethan extrahiert wird.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Verbindung E umfassen in der Regel die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen und Reinigungsschritte streng kontrolliert werden, um Einheitlichkeit und Qualität zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Method A: To a mixture of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde in methanol, p-toluenesulfonic acid and 2-isocyano-2,4,4-trimethyl-pentane are added. The mixture is stirred at 70°C for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate.

Method B: Hydrochloric acid in dioxane is added to a solution of the corresponding 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine in methanol. The mixture is stirred at 20°C for 12 hours. The reaction mixture is concentrated under reduced pressure to give a residue, which is diluted with water, adjusted to pH 8 with saturated sodium bicarbonate solution, and extracted with dichloromethane.

Industrial Production Methods

Industrial production methods for Compound E typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Verbindung E kann Oxidationsreaktionen unterliegen, die typischerweise Reagenzien wie Kaliumpermanganat oder Chromtrioxid beinhalten.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Verbindung E kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Carbonsäuren führen, die Reduktion zu Alkoholen und die Substitution zu alkylierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Compound E

This compound is a cell-permeable γ-secretase inhibitor that is used in scientific research to study its effects on various biological processes . It functions by blocking the cleavage of amyloid precursor protein (APP) and Notch carboxyl-terminal fragments (CTFs) .

This compound is a γ-secretase and Notch pathway inhibitor . It has been shown to enhance growth inhibition, differentiation, and migration of neuroblastoma cells when used in combination with DAPT and 13-cis RA . Additionally, it accelerates the induction of a homogeneous, self-renewing primitive neuroepithelium population from human embryonic stem cells (hESCs) when combined with hLIF, CHIR 99021, and SB 431542 . this compound is active both in vitro and in vivo .

Applications

- Neural Stem Cell Differentiation: this compound is reported to enhance the differentiation of embryonic stem cells into primitive neural stem cells . It can also be used in combination with hLIF, CHIR 99021, and SB 431542 to accelerate the induction of a homogeneous, self-renewing primitive neuroepithelium population from hESCs .

- Neuroblastoma Research: this compound enhances growth inhibition, differentiation, and migration of neuroblastoma cells when used with DAPT and 13-cis RA .

- γ-Secretase Inhibition: this compound is a potent and selective inhibitor of γ-secretase, which is a multimeric transmembrane aspartyl protease . It inhibits the cleavage of APP and Notch CTFs, making it useful in studying Alzheimer's disease and cancer .

Wirkmechanismus

Compound E exerts its effects by inhibiting the cleavage of gamma-secretase and the Notch intracellular domain. This inhibition blocks the Notch signaling pathway, which is crucial for various cellular processes. The molecular targets include the Notch receptor and amyloid precursor protein, and the pathways involved are related to cell differentiation, proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verbindung F: Ein weiterer Inhibitor des Notch-Signalwegs mit ähnlichen inhibitorischen Wirkungen, aber unterschiedlicher molekularer Struktur.

Verbindung G: Hemmt die γ-Sekretase, hat aber im Vergleich zu Verbindung E ein breiteres Spektrum an Zielstrukturen.

Einzigartigkeit

Verbindung E ist aufgrund ihrer hohen Selektivität und Potenz bei der Hemmung des Notch-Signalwegs einzigartig. Seine Fähigkeit, sowohl die γ-Sekretase als auch die intrazelluläre Domäne von Notch mit ähnlichen IC50-Werten zu blockieren, macht sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

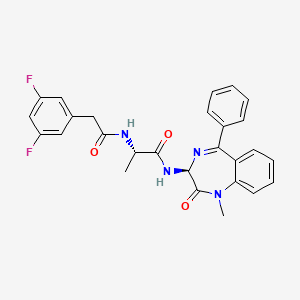

Compound E, also known as γ-Secretase Inhibitor XXI, is a compound that functions primarily as a γ-secretase and Notch pathway inhibitor. Its chemical structure is defined as N-[(1 S)-2-[[(3 S)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1 H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide. The compound has shown significant potential in various biological activities, particularly in cancer research and regenerative medicine.

This compound inhibits the γ-secretase complex, which is crucial for the proteolytic processing of several type I membrane proteins, including the Notch receptor. This inhibition alters cell signaling pathways that are vital for cell differentiation and proliferation.

Effects on Neuroblastoma Cells

Research indicates that this compound enhances growth inhibition, differentiation, and migration of neuroblastoma cells when combined with other agents such as DAPT (a known Notch inhibitor) and 13-cis retinoic acid. This combination therapy has been shown to significantly improve the efficacy of treatments aimed at neuroblastoma, a common pediatric cancer.

Induction of Primitive Neuroepithelium

In combination with human Leukemia Inhibitory Factor (hLIF), CHIR 99021 (a GSK3 inhibitor), and SB 431542 (a TGF-beta receptor inhibitor), this compound has been reported to accelerate the induction of a homogeneous, self-renewing primitive neuroepithelium population from human embryonic stem cells (hESCs). This indicates its potential role in regenerative medicine and tissue engineering.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability in neuroblastoma cells. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo studies further support the efficacy of this compound. For instance, animal models treated with this compound showed significant reductions in tumor size and improved survival rates compared to controls. These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Neuroblastoma Treatment : A case study involving pediatric patients demonstrated that the combination therapy with this compound resulted in improved outcomes in terms of tumor response rates.

- Stem Cell Differentiation : In a clinical trial focused on regenerative therapies, patients receiving treatments that included this compound exhibited enhanced recovery rates post-surgery due to improved tissue regeneration.

These case studies emphasize the compound's versatility and effectiveness across different biological contexts.

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGZXGGOCLZBFB-IVCQMTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042666 | |

| Record name | Compound E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209986-17-4 | |

| Record name | Compound E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.